Deflectin 1a

Description

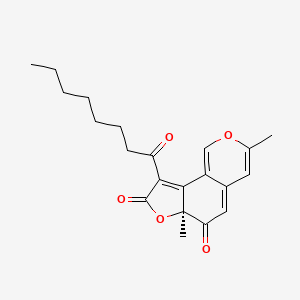

(6aS)-3,6a-Dimethyl-9-octanoyl-6H-furo[2,3-h]isochromene-6,8(6aH)-dione has been reported in Aspergillus deflectus with data available.

Properties

CAS No. |

79495-61-7 |

|---|---|

Molecular Formula |

C21H24O5 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(6aS)-3,6a-dimethyl-9-octanoylfuro[2,3-h]isochromene-6,8-dione |

InChI |

InChI=1S/C21H24O5/c1-4-5-6-7-8-9-16(22)18-19-15-12-25-13(2)10-14(15)11-17(23)21(19,3)26-20(18)24/h10-12H,4-9H2,1-3H3/t21-/m1/s1 |

InChI Key |

YNVKQPJBOAUYIJ-OAQYLSRUSA-N |

Isomeric SMILES |

CCCCCCCC(=O)C1=C2C3=COC(=CC3=CC(=O)[C@]2(OC1=O)C)C |

Canonical SMILES |

CCCCCCCC(=O)C1=C2C3=COC(=CC3=CC(=O)C2(OC1=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Arsenal of Alpha-Defensins: A Technical Guide to Their Antimicrobial and Immunomodulatory Functions

For Immediate Release

This technical guide provides an in-depth exploration of the primary functions of alpha-defensins, a class of endogenous antimicrobial peptides critical to the innate immune system. Addressed to researchers, scientists, and professionals in drug development, this document details their dual role as direct antimicrobial agents and potent immunomodulators. It synthesizes quantitative data, outlines detailed experimental protocols, and visualizes key biological pathways and workflows to facilitate a comprehensive understanding of these multifaceted molecules.

Introduction: The Endogenous Sentinels

Alpha-defensins are small, cationic, cysteine-rich peptides primarily produced by neutrophils (Human Neutrophil Peptides, HNPs) and intestinal Paneth cells (Human Defensins 5 and 6, HD5 and HD6).[1][2] They represent a first line of defense against a broad spectrum of pathogens, including bacteria, fungi, and enveloped viruses.[3][4] Beyond their direct microbicidal activities, alpha-defensins are increasingly recognized for their sophisticated immunomodulatory functions, bridging the innate and adaptive immune responses. This guide elucidates these primary functions through a detailed examination of their mechanisms of action, supported by quantitative data and established experimental methodologies.

Direct Antimicrobial Functions of Alpha-Defensins

The antimicrobial prowess of alpha-defensins stems from their ability to disrupt the integrity of microbial membranes, a mechanism largely attributed to their cationic and amphipathic nature. This allows them to preferentially interact with and permeate the negatively charged microbial cell walls and membranes, leading to cell lysis.

Antibacterial and Antifungal Activity

Alpha-defensins exhibit potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) or the virtual Lethal Dose (vLD), which represents the concentration required to inhibit growth or kill a certain percentage of the microbial population, respectively.

Table 1: Antibacterial Activity of Human Alpha-Defensins (vLD99 in µg/mL)

| Defensin | Staphylococcus aureus | Bacillus cereus | Escherichia coli | Enterobacter aerogenes |

| HNP-1 | 5.0 | 0.1 | 6.4 | 12.8 |

| HNP-2 | 2.0 | 0.1 | 4.0 | 8.0 |

| HNP-3 | 8.0 | 0.2 | 12.8 | 12.8 |

| HNP-4 | 16.0 | 0.4 | 2.0 | 4.0 |

| HD5 | 2.0 | <0.031 | 4.0 | 4.0 |

| HD6 | >256 | >8.0 | >256 | >256 |

Data compiled from Ericksen et al., 2005.[5] It is noteworthy that HD6 shows minimal direct bactericidal activity but contributes to host defense by forming nanonets that entrap bacteria.

Experimental Protocol: Antimicrobial Susceptibility Testing (Turbidimetric Assay)

A robust method for determining the bactericidal activity of alpha-defensins is a kinetic, 96-well turbidimetric procedure.

-

Peptide Preparation: A nine-step, twofold dilution series of the alpha-defensin is prepared in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.4) to achieve final concentrations ranging from 1.0 to 256 µg/mL in the assay.

-

Bacterial Culture: A single colony of the test bacterium is inoculated into a suitable broth (e.g., Mueller-Hinton Broth with 5 mM sodium phosphate, pH 7.4) and grown to mid-log phase (OD650 of 0.45-0.55).

-

Assay Setup: 50 µL of each defensin dilution is added to the wells of a 96-well microplate. The bacterial culture is diluted to approximately 2 x 10^6 CFU/mL in the same low-salt buffer, and 50 µL is added to each well, resulting in a final volume of 100 µL and a starting bacterial concentration of 1 x 10^6 CFU/mL.

-

Kinetic Reading: The plate is incubated at 37°C in a microplate reader with intermittent shaking. The optical density at 650 nm (OD650) is measured every 5 minutes for a duration sufficient to observe bacterial growth in control wells (typically several hours).

-

Data Analysis: The time at which the OD650 of each well crosses a defined threshold (e.g., 0.02) is determined. A calibration curve is generated by plotting the threshold times against the logarithm of known initial bacterial concentrations. This curve is then used to calculate the "virtual" number of surviving bacteria (CFUv) in each defensin-treated well. The survival rate is calculated as (CFUv of defensin-treated cells) / (CFUv of control cells). The vLD values (e.g., vLD99) are the defensin concentrations that result in a survival rate of 0.01.[6]

Antiviral Activity

Alpha-defensins neutralize a range of enveloped viruses. Their mechanisms of action are varied and can include direct interaction with the viral envelope, leading to its disruption, or binding to viral glycoproteins, thereby inhibiting viral attachment and entry into host cells. For instance, HNPs 1-3 can bind to the glycoprotein B (gB) of Herpes Simplex Virus (HSV) with high affinity, preventing its interaction with host cell receptors.

Immunomodulatory Functions of Alpha-Defensins

Beyond their role as natural antibiotics, alpha-defensins are key signaling molecules that modulate the immune response. They act as chemoattractants for various immune cells and can induce the production of cytokines and chemokines, thereby orchestrating the cellular response to infection and inflammation.

Chemoattraction of Immune Cells

Alpha-defensins are potent chemoattractants for several types of immune cells, including T-cells, monocytes, and immature dendritic cells. This directed migration is crucial for the recruitment of these cells to sites of infection and inflammation.

Table 2: Chemotactic Activity of Human Alpha-Defensins

| Defensin | Target Cell Type | Peak Response Concentration |

| HNP-1 | T-cells, Monocytes, Immature Dendritic Cells | 10-100 ng/mL |

| HNP-2 | T-cells, Monocytes, Immature Dendritic Cells | 10-100 ng/mL |

Data compiled from Chertov et al., 1996 and Territo et al., 1989.

Experimental Protocol: Chemotaxis Assay (Boyden Chamber)

The chemotactic potential of alpha-defensins can be quantified using a Boyden chamber or Transwell assay.

-

Cell Preparation: Isolate the target immune cells (e.g., T-cells, monocytes) from peripheral blood and resuspend them in a suitable assay medium (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 2 x 10^6 cells/mL.

-

Chemoattractant Preparation: Prepare various concentrations of the alpha-defensin in the assay medium.

-

Assay Setup: Add the chemoattractant solutions to the lower wells of the Boyden chamber. Place a polycarbonate membrane (typically with 3-5 µm pores) over the lower wells. Add the cell suspension to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 atmosphere for a period sufficient to allow cell migration (e.g., 60-90 minutes).

-

Quantification of Migration: After incubation, remove the membrane. Fix and stain the cells that have migrated to the underside of the membrane. Count the number of migrated cells in several high-power fields using a light microscope. The results are typically expressed as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the medium control).

Induction of Cytokines and Chemokines

Alpha-defensins can stimulate immune cells to produce and release a variety of cytokines and chemokines, which are crucial for amplifying the inflammatory response and coordinating host defense. For example, HNPs can induce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) by monocytes, and the chemokine Interleukin-8 (IL-8) by lung epithelial cells and monocytes.[1]

Table 3: Cytokine and Chemokine Induction by Human Alpha-Defensins

| Defensin | Target Cell Type | Induced Cytokine/Chemokine | Effective Concentration |

| HNP-1 | Monocytes | TNF-α, IL-1β | 10⁻⁹ - 10⁻⁸ M |

| HNPs (1-3) | Monocytes, Lung Epithelial Cells | IL-8 | 1-10 µg/mL |

Data compiled from Misuno et al., 1992 and Khine et al., 2008.[1][7]

Experimental Protocol: Quantification of Cytokine Production by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of cytokines released into the cell culture supernatant.

-

Cell Culture and Stimulation: Plate the target cells (e.g., monocytes) in a multi-well plate and allow them to adhere. Stimulate the cells with various concentrations of the alpha-defensin for a specified period (e.g., 4-24 hours).

-

Sample Collection: Collect the cell culture supernatants.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).

-

Block the plate to prevent non-specific binding.

-

Add the cell culture supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) to the wells.

-

Add a biotinylated detection antibody specific for the cytokine.

-

Add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Stop the reaction with an acid solution.

-

-

Data Analysis: Measure the absorbance of each well at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance versus the known concentrations of the recombinant cytokine. Use the standard curve to determine the concentration of the cytokine in the cell culture supernatants.

Signaling Pathways Activated by Alpha-Defensins

The immunomodulatory effects of alpha-defensins are mediated through the activation of specific intracellular signaling pathways. Key pathways implicated in alpha-defensin signaling include the G-protein coupled receptor (GPCR), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.

References

- 1. Differential signaling mechanisms of HNP-induced IL-8 production in human lung epithelial cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 4. ulab360.com [ulab360.com]

- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 6. researchgate.net [researchgate.net]

- 7. Low concentrations of human neutrophil peptide ameliorate experimental murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of Theta-Defensins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theta-defensins (θ-defensins) are a unique class of antimicrobial peptides (AMPs) characterized by their cyclic structure, forming a distinct "cyclic cystine ladder" motif.[1] First discovered in the leukocytes of rhesus macaques, they represent the only known circular peptides of mammalian origin.[2] These 18-amino acid peptides exhibit broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[3][4] Their unique structural features and potent biological activities have positioned them as promising candidates for the development of novel anti-infective and immunomodulatory therapeutics.

This technical guide provides a comprehensive overview of the discovery, characterization, and mechanisms of action of theta-defensins. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this fascinating class of molecules. The guide includes summaries of quantitative data, detailed experimental protocols for their synthesis and characterization, and visualizations of their key biological pathways.

Discovery and Biosynthesis

The discovery of theta-defensins in 1999 unveiled a novel biosynthetic pathway in mammals.[5] Unlike other defensins, which are translated from a single mRNA transcript, theta-defensins are formed from the post-translational ligation of two separate nonapeptide precursors, termed "demidefensins".[5] These precursors are encoded by two distinct genes, which are truncated versions of α-defensin genes.[3]

In the rhesus macaque (Macaca mulatta), two precursor genes give rise to three different mature θ-defensins: two homodimers and one heterodimer, with the heterodimeric form being the most abundant.[3] This unique biosynthetic process, involving the head-to-tail splicing of two gene products, is a remarkable example of protein engineering in nature.

Interestingly, while humans and other great apes possess θ-defensin pseudogenes, a premature stop codon in the signal sequence prevents their translation.[2] Synthetic versions of these human-derived theta-defensins, termed "retrocyclins," have been created and shown to possess potent antimicrobial and antiviral activities, including against HIV-1.[2]

Structure and Characterization

The defining feature of theta-defensins is their cyclic 18-amino acid backbone, which is stabilized by three disulfide bonds arranged in a ladder-like fashion.[3] This "cyclic cystine ladder" creates a rigid, antiparallel β-sheet structure that is exceptionally stable and resistant to proteolysis.[5]

The characterization of theta-defensins relies on a combination of techniques:

-

Mass Spectrometry: Used to determine the precise molecular weight and amino acid sequence of the purified peptides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed three-dimensional structural information in solution, confirming the cyclic β-sheet structure and the connectivity of the disulfide bonds.

-

Solid-Phase Peptide Synthesis: Allows for the chemical synthesis of theta-defensins and their analogs, enabling structure-activity relationship studies and the production of sufficient quantities for biological testing.[6]

Mechanism of Action

The primary mechanism of antimicrobial action for theta-defensins is the disruption of microbial cell membranes.[3] Their cationic nature facilitates interaction with the negatively charged components of bacterial and fungal cell membranes. This interaction leads to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.

In addition to their direct antimicrobial effects, theta-defensins exhibit potent immunomodulatory activities. They can modulate the host inflammatory response by interacting with key signaling pathways.

Inhibition of Toll-Like Receptor (TLR) Signaling

Theta-defensins, such as retrocyclin 101, have been shown to inhibit signaling through Toll-like receptor 4 (TLR4) and TLR2.[1][7] This inhibition occurs through a dual mechanism:

-

Direct binding to Lipopolysaccharide (LPS): Theta-defensins can bind directly to LPS, the major component of the outer membrane of Gram-negative bacteria and a potent activator of TLR4, thereby neutralizing its inflammatory effects.[7]

-

Interaction with TLRs: Evidence suggests that theta-defensins can also bind to the glycan moieties of TLRs, potentially interfering with ligand binding and receptor dimerization.[7]

This inhibition affects both the MyD88-dependent and TRIF-dependent downstream signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[7]

Inhibition of the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Rhesus theta-defensin-1 (RTD-1) has been demonstrated to inhibit the activation of the NF-κB pathway.[8] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. RTD-1 appears to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of inflammatory genes.[8]

Inhibition of TNF-α Converting Enzyme (TACE)

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that is initially produced as a membrane-bound precursor. The release of soluble, active TNF-α is mediated by the TNF-α converting enzyme (TACE), also known as ADAM17. RTD-1 has been identified as a non-competitive inhibitor of TACE.[9] By inhibiting TACE, RTD-1 reduces the shedding of TNF-α from the cell surface, thereby dampening the inflammatory cascade.

Quantitative Data

The antimicrobial and cytotoxic activities of theta-defensins have been quantified in numerous studies. The following tables summarize representative data for Rhesus theta-defensin-1 (RTD-1).

Table 1: Minimum Inhibitory Concentrations (MIC) of RTD-1

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | (Gram-negative) | 4 | [6] |

| Pseudomonas aeruginosa | (Gram-negative) | 4 | [6] |

| Staphylococcus aureus | (Gram-positive) | 2 | [10] |

| Candida albicans | (Fungus) | 6.25 - 25 | [7] |

Table 2: Hemolytic Activity of RTD-1

| Peptide | HC50 (µg/mL) | Reference |

| Rhesus Theta-Defensin-1 (RTD-1) | > 250 | [11] |

| Retrocyclin-101 | > 500 | [8] |

HC50: The concentration of peptide that causes 50% hemolysis of human red blood cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of theta-defensins.

Solid-Phase Peptide Synthesis of Cyclic Theta-Defensins (Fmoc Chemistry)

This protocol outlines the general steps for the manual solid-phase synthesis of a cyclic theta-defensin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids

-

2-Chlorotrityl chloride resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Ammonium bicarbonate buffer

-

Appropriate cleavage cocktail (e.g., TFA/TIS/H₂O)

-

HPLC system for purification

Workflow:

Procedure:

-

Resin Preparation: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

-

First Amino Acid Attachment: Couple the first Fmoc-protected amino acid to the resin using DIC and HOBt in DMF. Allow the reaction to proceed for 2-4 hours.

-

Capping: Cap any unreacted sites on the resin using a capping solution (e.g., acetic anhydride/pyridine in DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino acid by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Peptide Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids using DIC and HOBt as activating agents. Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

On-Resin Cyclization: After the linear peptide has been assembled, selectively deprotect the N- and C-terminal protecting groups. Perform the head-to-tail cyclization on the resin using a suitable coupling reagent (e.g., DPPA, HBTU).

-

Cleavage and Global Deprotection: Cleave the cyclic peptide from the resin and remove all side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Disulfide Bond Formation: Precipitate the cleaved peptide in cold diethyl ether. Dissolve the crude peptide in an ammonium bicarbonate buffer (pH 8.5) and allow it to air-oxidize for 24-48 hours to form the three disulfide bonds.

-

Purification: Purify the cyclic, oxidized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a theta-defensin against a bacterial or fungal strain.

Materials:

-

Theta-defensin stock solution

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Prepare Inoculum: Grow the microbial strain overnight and then dilute it in the appropriate broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute the inoculum to the final testing concentration (typically 5 x 10⁵ CFU/mL).

-

Serial Dilutions: Prepare serial two-fold dilutions of the theta-defensin in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL and the desired final peptide concentrations.

-

Controls: Include a positive control (inoculum without peptide) and a negative control (broth without inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the theta-defensin that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay measures the ability of a theta-defensin to permeabilize the cytoplasmic membrane of microbial cells using the fluorescent dye SYTOX Green, which only enters cells with compromised membranes and fluoresces upon binding to nucleic acids.

Materials:

-

Theta-defensin solution

-

SYTOX Green nucleic acid stain

-

Bacterial or fungal cells

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Cell Preparation: Grow the microbial culture to mid-log phase, then harvest the cells by centrifugation. Wash the cells twice with buffer and resuspend them to a final OD₆₀₀ of 0.5.

-

Assay Setup: In a black 96-well microplate, add the cell suspension.

-

Dye Addition: Add SYTOX Green to each well to a final concentration of 1-5 µM and incubate for 15 minutes in the dark to allow for baseline fluorescence measurement.

-

Peptide Addition: Add varying concentrations of the theta-defensin to the wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Record measurements kinetically over a period of 30-60 minutes.

-

Data Analysis: An increase in fluorescence intensity over time indicates membrane permeabilization. The rate and extent of permeabilization can be quantified and compared across different peptide concentrations.

Conclusion

Theta-defensins represent a remarkable family of cyclic antimicrobial peptides with a unique biosynthesis and potent biological activities. Their stable structure, broad-spectrum antimicrobial efficacy, and immunomodulatory properties make them highly attractive candidates for therapeutic development. This technical guide has provided a comprehensive overview of their discovery, characterization, and mechanisms of action, along with detailed experimental protocols to aid researchers in this exciting field. Further investigation into the precise molecular interactions of theta-defensins with host and microbial targets will undoubtedly unlock their full therapeutic potential.

References

- 1. The θ-defensin retrocyclin 101 inhibits TLR4- and TLR2-dependent signaling and protects mice against influenza infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theta defensin - Wikipedia [en.wikipedia.org]

- 4. Rhesus θ-defensin-1 (RTD-1) exhibits in vitro and in vivo activity against cystic fibrosis strains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Chemistry and Biology of Theta Defensins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The θ-defensin retrocyclin 101 inhibits TLR4- and TLR2-dependent signaling and protects mice against influenza infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhesus Theta Defensin 1 Promotes Long Term Survival in Systemic Candidiasis by Host Directed Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TACE inhibition: a promising therapeutic intervention against AATF‐mediated steatohepatitis to hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cmdr.ubc.ca [cmdr.ubc.ca]

The Antimicrobial Spectrum of Human Beta-Defensin 2 (hBD-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human beta-defensin 2 (hBD-2) is a small, cationic antimicrobial peptide that plays a crucial role in the innate immune system.[1][2] Produced by epithelial cells in response to microbial threats and pro-inflammatory cytokines, hBD-2 provides a first line of defense at mucosal surfaces.[1][2] This technical guide provides an in-depth overview of the antimicrobial spectrum of hBD-2, detailing its activity against a range of pathogens, the experimental methodologies used to determine its efficacy, and the signaling pathways governing its induction and function.

Antimicrobial Spectrum of hBD-2

hBD-2 exhibits a broad spectrum of antimicrobial activity, with potent effects against Gram-negative bacteria and the fungus Candida albicans.[1][2][3] Its activity against Gram-positive bacteria is generally considered to be weaker, though synergistic effects with other antimicrobial agents have been observed.[1] Furthermore, emerging evidence highlights the antiviral capabilities of hBD-2 against both enveloped and non-enveloped viruses.[4][5]

Antibacterial Activity

hBD-2 is highly effective against a variety of Gram-negative bacteria, including common pathogens such as Escherichia coli and Pseudomonas aeruginosa.[6] Its efficacy against Gram-positive bacteria, such as Staphylococcus aureus, is more limited.[3][6] The antimicrobial activity of hBD-2 can be influenced by environmental factors, with enhanced activity observed in acidic conditions.[7]

Antifungal Activity

hBD-2 demonstrates significant fungicidal activity, particularly against Candida species.[6] This is a critical function, as Candida is a common opportunistic pathogen at mucosal surfaces. The antifungal action of hBD-2 is, however, sensitive to salt concentrations.[4]

Antiviral Activity

The antiviral properties of hBD-2 are an area of growing research. It has been shown to be effective against a range of viruses, including enveloped viruses like Varicella-Zoster Virus (VZV) and non-enveloped viruses.[4][5] The mechanisms of viral inhibition are multifaceted, involving direct interaction with viral particles and modulation of the host cell's antiviral response.[4][8] For instance, hBD-2 has been shown to inhibit the replication of VZV in skin cells.[5]

Quantitative Antimicrobial Activity of hBD-2

The potency of hBD-2 against various microorganisms is quantified using metrics such as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible microbial growth.[9][10][11][12] The following tables summarize the reported MIC values for hBD-2 against a selection of bacteria and fungi. It is important to note that MIC values can vary between studies due to differences in experimental conditions and microbial strains.[6]

Table 1: Antibacterial Activity of hBD-2 (MIC in µg/mL)

| Organism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ML-35 | 3.9 - >250 | [6] |

| Pseudomonas aeruginosa | ATCC 27853 | 3.9 - >250 | [6][13] |

| Staphylococcus aureus | ATCC 25923 | >100 | [6][13] |

| Streptococcus mutans | Various | 62.5 - >250 | [6] |

| Actinobacillus actinomycetemcomitans | Various | 15.6 - >250 | [6] |

Table 2: Antifungal Activity of hBD-2 (MIC in µg/mL)

| Organism | Strain | MIC (µg/mL) | Reference |

| Candida albicans | ATCC 10231 | 3.9 - >250 | [6] |

| Candida glabrata | Various | >250 | [6] |

| Candida krusei | 932638 | >250 | [6] |

| Candida tropicalis | Various | 31.3 - >250 | [6] |

| Candida parapsilosis | Various | 125 - >250 | [6] |

Table 3: Antiviral Activity of hBD-2

| Virus | Assay | Metric | Value | Reference |

| Varicella-Zoster Virus (VZV) | Replication Assay | Inhibition | Diminished Replication | [5] |

| SARS-CoV-2 (pseudovirus) | Pseudovirus Infection Assay | IC50 | 2.8 ± 0.4 µM |

Experimental Protocols

Accurate determination of the antimicrobial activity of hBD-2 relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for key assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)

-

hBD-2 stock solution

-

Sterile diluent (e.g., 0.01% acetic acid)

-

Incubator

Procedure:

-

Prepare hBD-2 dilutions: Perform serial twofold dilutions of the hBD-2 stock solution in the appropriate sterile diluent in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare inoculum: Dilute an overnight culture of the test microorganism in the appropriate broth to the standardized concentration.

-

Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. This will also halve the concentration of hBD-2 in each well.

-

Controls: Include a positive control (inoculum without hBD-2) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of hBD-2 at which there is no visible growth of the microorganism.

Radial Diffusion Assay

This assay measures the antimicrobial activity of a substance by its ability to create a zone of growth inhibition in a seeded agar gel.

Materials:

-

Petri dishes

-

Agar (e.g., Trypticase Soy Agar)

-

Bacterial or fungal inoculum

-

hBD-2 solution of known concentration

-

Buffer (e.g., 10 mM sodium phosphate, pH 7.4)

-

Incubator

Procedure:

-

Prepare seeded agar: Melt the agar and cool to 45-50°C. Add the microbial inoculum to the molten agar to a final concentration of approximately 10^6 CFU/mL and mix gently.

-

Pour plates: Pour the seeded agar into petri dishes and allow it to solidify.

-

Create wells: Punch wells of a defined diameter (e.g., 3 mm) into the solidified agar.

-

Add hBD-2: Pipette a fixed volume (e.g., 5 µL) of the hBD-2 solution into each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measure zones of inhibition: Measure the diameter of the clear zone of no microbial growth around each well. The diameter is proportional to the antimicrobial activity of the hBD-2 concentration.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in viral plaques in the presence of an antiviral agent.[2][14][15][16][17]

Materials:

-

Confluent monolayer of susceptible host cells in multi-well plates

-

Virus stock of known titer (Plaque Forming Units/mL)

-

hBD-2 solution

-

Cell culture medium

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Prepare hBD-2 dilutions: Make serial dilutions of the hBD-2 solution in cell culture medium.

-

Virus-peptide incubation: Mix the virus stock with each hBD-2 dilution and incubate for a defined period (e.g., 1 hour at 37°C) to allow for interaction.

-

Infection: Remove the medium from the host cell monolayers and inoculate with the virus-hBD-2 mixtures.

-

Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.

-

Overlay: Remove the inoculum and add the overlay medium to each well. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for several days until visible plaques are formed.

-

Staining and counting: Remove the overlay, fix the cells, and stain with a suitable staining solution. Count the number of plaques in each well.

-

Calculate reduction: The percentage of plaque reduction is calculated relative to a virus-only control.

TCID50 (50% Tissue Culture Infectious Dose) Assay

This endpoint dilution assay measures the amount of virus required to infect 50% of inoculated cell cultures.[3][18][19][20][21]

Materials:

-

Host cells seeded in 96-well plates

-

Virus stock

-

hBD-2 solution

-

Cell culture medium

Procedure:

-

Prepare serial dilutions of the virus.

-

Infect cells: Inoculate replicate wells of the 96-well plate with each virus dilution in the presence or absence of a fixed concentration of hBD-2.

-

Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE).

-

Score wells: Observe each well for the presence or absence of CPE.

-

Calculate TCID50: Use a statistical method (e.g., Reed-Muench or Spearman-Kärber) to calculate the virus dilution that causes CPE in 50% of the wells. The antiviral effect of hBD-2 is determined by the reduction in the TCID50 titer.

Signaling Pathways and Mechanisms of Action

Induction of hBD-2 Expression

The expression of hBD-2 is tightly regulated and is induced in response to microbial components and pro-inflammatory cytokines. A key pathway involves the activation of Toll-like receptors (TLRs) on epithelial cells by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. This triggers a signaling cascade that leads to the activation of the transcription factors NF-κB and AP-1, which in turn drive the transcription of the DEFB4 gene encoding hBD-2. Additionally, cytokines such as Interleukin-17 (IL-17) and Interleukin-22 (IL-22), often produced by immune cells during infection, can synergistically induce hBD-2 expression in epithelial cells, further amplifying the antimicrobial defense.[10][22][23][24]

Caption: hBD-2 induction signaling pathway.

Chemotactic Activity of hBD-2

Beyond its direct antimicrobial effects, hBD-2 also functions as a chemoattractant, bridging the innate and adaptive immune responses. It specifically interacts with the C-C chemokine receptor 6 (CCR6), which is expressed on immature dendritic cells and memory T cells. This interaction induces the migration of these immune cells to the site of infection, facilitating the initiation of an adaptive immune response.

Caption: Chemotactic signaling of hBD-2 via CCR6.

Mechanism of Antimicrobial Action

The primary mechanism by which hBD-2 exerts its antimicrobial activity is through the disruption of microbial cell membranes. As a cationic peptide, hBD-2 electrostatically interacts with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and phospholipids. This interaction leads to membrane permeabilization and the formation of pores, ultimately resulting in cell lysis and death.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. Human beta-defensins 2 and 4 are dysregulated in patients with coronavirus disease 19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral Activities of Human Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human β-Defensins 2 and 3 Demonstrate Strain-Selective Activity against Oral Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic effect of antibacterial agents human beta-defensins, cathelicidin LL-37 and lysozyme against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nih.org.pk [nih.org.pk]

- 10. Role of interleukin-22 in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Specificity in the Susceptibilities of Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus Clinical Isolates to Six Metal Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioagilytix.com [bioagilytix.com]

- 13. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 14. A modified MS2 bacteriophage plaque reduction assay for the rapid screening of antiviral plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. brainvta.tech [brainvta.tech]

- 17. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]

- 18. urmc.rochester.edu [urmc.rochester.edu]

- 19. bmglabtech.com [bmglabtech.com]

- 20. Cytokines IL-17 and IL-22 in the host response to infection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Interleukin-22 Signaling in the Regulation of Intestinal Health and Disease [frontiersin.org]

- 22. Pathological versus protective functions of IL-22 in airway inflammation are regulated by IL-17A - PMC [pmc.ncbi.nlm.nih.gov]

- 23. IL-17a and IL-22 Induce Expression ... | Article | H1 Connect [archive.connect.h1.co]

- 24. cmdr.ubc.ca [cmdr.ubc.ca]

role of defensins in host-pathogen interactions

An in-depth technical guide or whitepaper on the core .

Introduction to Defensins

Defensins are a crucial family of small (2-5 kDa), cationic, and cysteine-rich host defense peptides that form a fundamental component of the innate immune system.[1][2] First identified in the 1980s, they exhibit broad antimicrobial activity against a wide array of pathogens, including bacteria, fungi, and viruses.[3][4] Based on the spacing and connectivity of their conserved cysteine residues, which form three intramolecular disulfide bonds, mammalian defensins are categorized into alpha (α), beta (β), and theta (θ) families.[1][3] Humans express only α- and β-defensins, as the genes for θ-defensins contain a premature stop codon.[3]

-

Alpha-defensins (α-defensins): These are primarily found in neutrophils (Human Neutrophil Peptides, HNP 1-4) and intestinal Paneth cells (Human Defensins, HD5 and HD6).[5][6] Their expression is typically regulated post-translationally, with inactive propeptides being stored in granules and activated by proteolytic cleavage upon stimulation.[1][6]

-

Beta-defensins (β-defensins): This is the larger family, with numerous genes identified. Human β-defensins 1-4 (HBD1-4) are the most studied and are expressed by epithelial cells in the skin and mucosal surfaces.[5][6] Unlike α-defensins, their expression is mainly regulated at the transcriptional level. HBD1 is often constitutively expressed, while the expression of HBD2 and HBD3 is inducible by microbial products (like lipopolysaccharide, LPS) or pro-inflammatory cytokines (like TNF-α and IL-1β).[1][6]

This guide will explore the multifaceted roles of these peptides, detailing their direct antimicrobial mechanisms, their functions as immunomodulators, the quantitative aspects of their activity, and the experimental protocols used to study them.

Direct Antimicrobial Mechanisms of Action

Defensins employ a variety of strategies to directly neutralize pathogens. Their cationic and amphipathic nature is central to their ability to interact with and disrupt microbial membranes.

Antibacterial Mechanisms

The primary mechanism against bacteria involves compromising the integrity of the cell membrane.

-

Membrane Permeabilization: Defensins electrostatically bind to negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[7][8] This interaction leads to membrane depolarization and the formation of pores or channels, disrupting the membrane and causing leakage of essential ions and metabolites, ultimately leading to cell death.[1][8][9] Two models for this are the 'pore-formation' and 'carpet' models.[10]

-

Inhibition of Cell Wall Synthesis: Beyond membrane disruption, some defensins have intracellular targets. HBD3 has been shown to inhibit bacterial cell wall biosynthesis by binding to Lipid II, a crucial precursor for peptidoglycan synthesis.[1][9]

-

Toxin Neutralization: Defensins can bind to and neutralize potent bacterial toxins, providing another layer of host protection.[1]

-

Enzyme Inhibition: At non-permeabilizing concentrations, defensins can exert microbicidal activity by inhibiting essential enzymes like the plasma membrane H+-ATPase.[7]

Caption: Direct antibacterial mechanisms of defensins.

Antifungal Mechanisms

Defensins are also potent against fungal pathogens. Their mechanisms are similar to those against bacteria, involving:

-

Membrane permeabilization by interacting with the fungal plasma membrane.[2]

-

Interaction with the fungal cell wall .[2]

-

Induction of Reactive Oxygen Species (ROS) , leading to oxidative damage.[11]

-

Several human defensins, including HBD1, HBD2, and HBD3, are effective against clinically relevant fungi like Candida albicans.[2]

Antiviral Mechanisms

The antiviral activity of defensins is complex and can target multiple stages of the viral life cycle, affecting both enveloped and non-enveloped viruses.[12][13]

-

Against Enveloped Viruses (e.g., HIV, Influenza, HSV):

-

Blocking Viral Entry: Defensins can prevent viruses from entering host cells by binding directly to viral envelope glycoproteins (e.g., HNP1-3 binding to HSV-2 gB) or to host cell receptors (e.g., downregulating CXCR4 for HIV-1).[1][3] This blocks the initial attachment and subsequent fusion steps.[1][3][12]

-

Direct Virion Inactivation: Some defensins can directly inactivate viral particles.[3][13]

-

-

Against Non-enveloped Viruses (e.g., HPV, Adenovirus):

-

Post-Entry Inhibition:

Immunomodulatory Functions: Bridging Innate and Adaptive Immunity

Beyond their direct microbicidal effects, defensins are potent signaling molecules that shape the ensuing immune response.[14][15] They act as "alarmins," signaling tissue damage and infection to recruit and activate other immune cells.[16]

-

Chemoattraction of Immune Cells: Defensins are chemotactic for a variety of key immune cells, including T lymphocytes, immature dendritic cells (DCs), monocytes, and mast cells, guiding them to the site of infection.[12][17][18]

-

Receptor-Mediated Signaling: This chemotactic activity is mediated by specific cell surface receptors. For instance, β-defensins can bind to chemokine receptors like CCR6 and CCR2, while α-defensins are thought to signal through Gαi protein-coupled receptors.[12][14][19][20]

-

Cell Activation and Cytokine Modulation: Upon recruitment, defensins can activate these cells. They can trigger mast cell degranulation, releasing histamine and other inflammatory mediators.[18] They also modulate the production of a wide range of cytokines and chemokines (e.g., IL-8, TNF-α), thereby amplifying the inflammatory response.[14][21]

-

Enhancing Antigen Presentation: By promoting the uptake of microbial DNA and self-DNA by plasmacytoid dendritic cells (pDCs) through TLR9, β-defensins can significantly boost the production of type I interferons (IFN-α), a critical antiviral cytokine.[16][19] This provides a powerful link between the initial innate response and the development of a robust adaptive immune response.

Caption: Immunomodulatory signaling by β-defensins.

Quantitative Data on Defensin Activity

The antimicrobial potency of defensins can be quantified by determining their Minimum Inhibitory Concentration (MIC) or bactericidal concentration against various pathogens. This data is critical for understanding their physiological relevance and for therapeutic development.

| Defensin | Pathogen | Activity Metric | Concentration | Reference(s) |

| hBD-3 | Staphylococcus aureus (incl. MRSA) | MIC (Median) | 1.0 µg/mL (0.5-4) | [22] |

| hBD-3 | Escherichia coli | MIC (Median) | 4.0 µg/mL (4-8) | [22] |

| hBD-3 | Streptococcus mutans | Bactericidal | 2.0 µg/mL | [23] |

| hBD-3 | Porphyromonas gingivalis | Bactericidal | 100 µg/mL | [23] |

| hBD-3 | Candida albicans | NPIC | 0.125 µM | [7] |

| hBD-3 | Pseudomonas aeruginosa | NPIC | 0.25 µM | [7] |

| HNP-1 | Staphylococcus aureus | MIC (Median) | 4.0 µg/mL (2-8) | [22] |

| HNP-1 | Escherichia coli | MIC (Median) | 12.0 µg/mL (4-32) | [22] |

| HNP-1 | Candida albicans | NPIC | 0.25 µM | [7] |

| HNP-1 | Pseudomonas aeruginosa | NPIC | 0.5 µM | [7] |

| hBD-1 | Staphylococcus aureus | MIC (Median) | 8.0 µg/mL (4-8) | [22] |

| hBD-2 | Candida albicans | NPIC* | 0.25 µM | [7] |

*NPIC: Non-permeabilizing microbicidal concentration.

Detailed Experimental Protocols

Standardized methodologies are essential for accurately assessing the function of defensins. Below are protocols for key experiments.

Protocol: Antimicrobial Activity Assay (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a defensin.

-

Pathogen Preparation: Grow the bacterial or fungal strain to the mid-logarithmic phase in an appropriate liquid medium (e.g., Mueller-Hinton Broth).[24]

-

Inoculum Adjustment: Dilute the culture in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of approximately 1-5 x 10^5 colony-forming units (CFU)/mL.[24][25] High salt concentrations can inhibit defensin activity.

-

Peptide Preparation: Prepare a stock solution of the purified defensin in a suitable solvent (e.g., 0.01% acetic acid). Perform two-fold serial dilutions in the low-salt buffer in a 96-well microtiter plate.

-

Incubation: Add an equal volume of the prepared inoculum to each well of the plate. Include a positive control (pathogen, no defensin) and a negative control (broth only).

-

Reading Results: Incubate the plate at 37°C for a specified period (e.g., 2-18 hours).[24] The MIC is defined as the lowest concentration of the defensin that completely inhibits visible growth of the microorganism.

-

(Optional) Bactericidal Concentration: To determine the minimum bactericidal concentration (MBC), plate aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Caption: Experimental workflow for determining MIC and MBC.

Protocol: Chemotaxis Assay (Microchemotaxis Chamber)

This assay measures the ability of defensins to attract immune cells.

-

Cell Isolation: Isolate target immune cells (e.g., human peripheral blood mononuclear cells or specific T-cell subsets) using density gradient centrifugation (e.g., Ficoll-Paque).[24]

-

Chamber Setup: Use a 48-well microchemotaxis chamber (e.g., Boyden chamber), which consists of upper and lower wells separated by a porous polycarbonate membrane.

-

Loading:

-

Load the lower wells with various concentrations of the defensin diluted in assay medium (e.g., RPMI 1640 with 1% BSA). Include a negative control (medium only) and a positive control (known chemokine).

-

Place the membrane over the lower wells.

-

Add the suspension of isolated immune cells to the upper wells.

-

-

Incubation: Incubate the chamber for a period sufficient to allow cell migration (e.g., 1.5 hours for monocytes, 5 hours for transfected cells) at 37°C in a humidified CO2 incubator.[24]

-

Analysis:

-

Remove the membrane and discard the non-migrated cells from the top surface.

-

Fix and stain the membrane (e.g., with Diff-Quik stain).

-

Count the number of cells that have migrated through the pores to the underside of the membrane using a microscope.

-

Results are often expressed as a chemotactic index: the fold increase in migration in response to the defensin compared to the negative control.

-

Protocol: Recombinant Defensin Expression and Purification

This protocol allows for the production of large quantities of defensins for study.

-

Cloning: Clone the cDNA sequence for the desired defensin into an E. coli expression vector, often as a fusion protein with a purification tag (e.g., a 6xHis-tag in a pET vector).[26][27]

-

Expression: Transform the vector into a suitable E. coli expression strain (e.g., BL21). Grow the bacteria in a nutrient-rich medium and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).[26][27]

-

Lysis and Solubilization: Harvest the bacterial cells by centrifugation. Lyse the cells, often under denaturing conditions (e.g., 6 M guanidine-HCl) to solubilize the expressed protein, which may be in inclusion bodies.[26]

-

Affinity Chromatography: Purify the His-tagged fusion protein from the cell lysate using an immobilized metal affinity chromatography (IMAC) column (e.g., Nickel-NTA).[26][28]

-

Cleavage and Final Purification:

-

If necessary, cleave the defensin from its fusion partner using a specific protease or chemical agent (e.g., CNBr if a Met residue was engineered at the cleavage site).[26][27]

-

Perform a final purification step using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the pure, folded defensin.[26][27]

-

-

Verification: Confirm the mass and purity of the final product using MALDI-TOF mass spectrometry and analytical HPLC.[26][27]

The Double-Edged Sword: Context-Dependent Roles of Defensins

While overwhelmingly protective, the potent biological activities of defensins mean their effects can be context-dependent, and in some scenarios, they may contribute to pathology or be subverted by pathogens.[1][6][15]

-

Protective Roles: The primary role is host defense through direct pathogen killing and orchestration of a multi-pronged immune response.[1][15] Their presence is critical at mucosal barriers, preventing invasion by opportunistic pathogens.

-

Detrimental Roles:

-

Enhancing Viral Infection: In certain contexts, defensins have been shown to enhance viral infectivity. For example, HD5 and HD6 can promote HIV attachment to target cells.[3]

-

Exacerbating Inflammation: Uncontrolled defensin activity can contribute to chronic inflammation and tissue damage seen in some autoimmune or inflammatory diseases.

-

Promoting Pathogen Adhesion: Some pathogens may have evolved to use defensins to their advantage. HD5 can promote the adhesion of Shigella to the colonic epithelium.[6]

-

This duality underscores the complex and finely tuned role of defensins in the intricate balance of host-pathogen interactions.

Caption: The dual role of defensins in host defense.

Conclusion

Defensins are far more than simple antimicrobial agents. They are pleiotropic effectors of the innate immune system that act as a first line of defense, directly neutralizing a vast range of pathogens while simultaneously orchestrating a sophisticated immune response. Their ability to kill microbes, recruit professional immune cells, and modulate inflammatory pathways places them at the critical nexus of host-pathogen interactions. Understanding their detailed mechanisms, quantitative activity, and context-dependent functions is essential for researchers and drug development professionals seeking to harness their therapeutic potential for new anti-infective and immunomodulatory strategies.

References

- 1. Defensins: A Double-Edged Sword in Host Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defensins: antifungal lessons from eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Defensins: A Double-Edged Sword in Host Immunity [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Defensins and Viral Infection: Dispelling Common Misconceptions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Antimicrobial Activity of Human Defensins at Physiological Non-Permeabilizing Concentrations Is Caused by the Inhibition of the Plasma Membrane H+-ATPases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. researchgate.net [researchgate.net]

- 11. Defensin–lipid interactions in membrane targeting: mechanisms of action and opportunities for the development of antimicrobial and anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral Mechanisms of Human Defensins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Defensins in Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multifaceted immune functions of human defensins and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Defensins: A Double-Edged Sword in Host Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | The Dichotomous Responses Driven by β-Defensins [frontiersin.org]

- 17. Chemokines Meet Defensins: the Merging Concepts of Chemoattractants and Antimicrobial Peptides in Host Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. BETA DEFENSIN 2 AND 3 PROMOTE THE UPTAKE OF SELF OR CpG DNA, ENHANCE IFN-α PRODUCTION BY HUMAN PLASMACYTOID DENDRITIC CELLS AND PROMOTE INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Human β-defensin-2 functions as a chemotactic agent for tumour necrosis factor-α-treated human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Activity of Human β-Defensin 3 Alone or Combined with Other Antimicrobial Agents against Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

- 25. Antibacterial Activity and Specificity of the Six Human α-Defensins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Expression and purification of recombinant alpha-defensins and alpha-defensin precursors in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Expression and Purification of Recombinant α-Defensins and α-Defensin Precursors in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 28. benthamdirect.com [benthamdirect.com]

Defensin Expression in Response to Viral Infection: Mechanisms, Quantification, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Defensins are a family of small, cationic, cysteine-rich peptides that are crucial components of the innate immune system.[1][2] They are produced by various cell types, including leukocytes and epithelial cells, and provide a first line of defense against a wide spectrum of pathogens, including bacteria, fungi, and viruses.[3][4] Mammalian defensins are broadly classified into three families based on their disulfide bond arrangement: α-defensins, β-defensins, and θ-defensins.[3][5] While initially recognized for their direct antimicrobial properties, it is now clear that defensins exhibit complex functions, acting as immunomodulatory molecules that can either inhibit or, in some cases, enhance viral infections.[6][7][8] The expression of many defensins is not constitutive but is induced in response to microbial products and pro-inflammatory cytokines.[6] This guide provides a technical overview of the induction of defensin expression following viral infection, the signaling pathways involved, and the key experimental methodologies used to study these processes.

Quantitative Analysis of Defensin Expression During Viral Infection

Viral infections frequently trigger a significant change in the expression profile of defensin genes in host cells.[6] This response is highly specific, depending on the virus, the defensin, and the cell type involved.[6][7] Human β-defensins (HBDs), in particular, are often inducibly expressed, whereas α-defensins are more commonly constitutively expressed.[9][10] For instance, HBD2 and HBD3 expression is induced by viruses like HIV-1 and human rhinovirus, while HBD1 expression remains unaffected.[6][11] In contrast, some viruses can downregulate defensin expression, potentially as a mechanism of immune evasion.[12][13]

The table below summarizes quantitative data from various studies, illustrating the dynamic regulation of defensin expression in response to different viral challenges.

| Virus | Defensin | Cell/Tissue Type | Fold Change / Expression Change | Reference |

| Human Rhinovirus 16 (RV16) | hBD-2 | Primary Bronchial Epithelial Cells | Significant mRNA Increase | [11] |

| hBD-3 | Primary Bronchial Epithelial Cells | Significant mRNA Increase | [11] | |

| hBD-1 | Primary Bronchial Epithelial Cells | No significant change | [11] | |

| Influenza A Virus (IAV) | Murine β-defensin 3 | Mouse Upper & Lower Airways | Induced Gene Expression | [6] |

| Murine β-defensin 4 | Mouse Upper & Lower Airways | Induced Gene Expression | [6] | |

| DEFB1 (hBD-1) | Human Bronchial Epithelial Cells | Significant mRNA Downregulation | [12] | |

| SARS-CoV-2 | DEFB4A/B (hBD-4) | Nasopharyngeal/Oropharyngeal Swabs | Significantly Downregulated | [13] |

| DEFB103A (hBD-3) | Nasopharyngeal/Oropharyngeal Swabs | Significantly Downregulated | [13] | |

| DEFB106B, DEFB107B | Nasopharyngeal/Oropharyngeal Swabs | Significantly Downregulated | [13] | |

| HIV-1 | hBD-2 | Normal Human Oral Epithelium | Induced mRNA Expression | [6] |

| hBD-3 | Normal Human Oral Epithelium | Induced mRNA Expression | [6] | |

| Respiratory Syncytial Virus (RSV) | hBD-2 | Lung Epithelial Cells | Induced Gene Expression | [6] |

| Murine β-defensin 3 & 4 | Mouse Lung | Induced Gene Expression | [6] | |

| Hepatitis C Virus (HCV) | Total Defensins | Patient Serum | 2- to 105-fold higher concentration | [14] |

| α-Defensins | Patient Serum | Significantly elevated concentrations | [14] |

Signaling Pathways Mediating Defensin Induction

The induction of defensin expression upon viral infection is a tightly regulated process mediated by intracellular signaling cascades. These pathways are initiated when host Pattern Recognition Receptors (PRRs) recognize viral Pathogen-Associated Molecular Patterns (PAMPs), such as viral double-stranded RNA (dsRNA).[15][16] This recognition triggers a cascade that culminates in the activation of key transcription factors, which then bind to promoter regions of defensin genes to drive their expression.[17][18]

Key signaling pathways involved include:

-

Toll-Like Receptor (TLR) Signaling: TLRs, such as TLR3 which recognizes dsRNA, initiate signaling through adaptor proteins like TRIF.[15][16] This leads to the activation of transcription factors including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[16]

-

NF-κB Pathway: The NF-κB pathway is a central regulator of inflammatory and immune responses.[16][17] Its activation is a common outcome of viral recognition and is required for the induction of HBD2 by Respiratory Syncytial Virus (RSV), a process mediated by TNF-α.[6]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including p38, JNK, and ERK1/2, also plays a role.[19] For example, the induction of avian β-defensin 2 (AvBD2) by Newcastle Disease Virus (NDV) infection is mediated by the p38 MAPK pathway.[19]

-

Protein Kinase C (PKC) Pathway: Some defensins can modulate cellular signaling directly. Human Neutrophil Peptide 1 (HNP-1) has been shown to inhibit influenza virus replication by interfering with the PKC signaling pathway in the host cell.[20][21]

References

- 1. scholars.mssm.edu [scholars.mssm.edu]

- 2. Immune system - Wikipedia [en.wikipedia.org]

- 3. Modulation of Human β-Defensin-1 Production by Viruses [mdpi.com]

- 4. Frontiers | Defensins: A Double-Edged Sword in Host Immunity [frontiersin.org]

- 5. Theta defensin - Wikipedia [en.wikipedia.org]

- 6. Defensins in Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Defensins in viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Antiviral Mechanisms of Human Defensins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Defensins and Viral Infection: Dispelling Common Misconceptions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. β-Defensin-1 Regulates Influenza Virus Infection in Human Bronchial Epithelial Cells through the STAT3 Signaling Pathway [mdpi.com]

- 13. frontierspartnerships.org [frontierspartnerships.org]

- 14. Elevated Concentration of Defensins in Hepatitis C Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chasing Virus Replication and Infection: PAMP-PRR Interaction Drives Type I Interferon Production, Which in Turn Activates ISG Expression and ISGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pathogen Recognition and Inflammatory Signaling in Innate Immune Defenses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Expression of mammalian defensin genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Transcriptional Regulation of β-Defensin Gene Expression in Tracheal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Induction of Avian β-Defensin 2 Is Possibly Mediated by the p38 MAPK Signal Pathway in Chicken Embryo Fibroblasts After Newcastle Disease Virus Infection [frontiersin.org]

- 20. alpha-Defensin inhibits influenza virus replication by cell-mediated mechanism(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dual role of α-defensin-1 in anti–HIV-1 innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

structural biology of defensin-peptide folding

An In-depth Technical Guide to the Structural Biology of Defensin-Peptide Folding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Defensins are a ubiquitous family of small, cationic, cysteine-rich antimicrobial peptides that form a critical component of the innate immune system across kingdoms. Their biological activity is intrinsically linked to their three-dimensional structure, a compact fold stabilized by a conserved array of disulfide bonds. Understanding the principles that govern the folding of these peptides into their native, functional conformation is paramount for the development of novel therapeutics and antimicrobial agents. This technical guide provides a comprehensive overview of the structural biology of defensin folding, detailing the key structural motifs, folding pathways, and the critical role of disulfide bridges. It summarizes quantitative data, outlines detailed experimental protocols for studying folding, and presents visual workflows and logical relationships to elucidate the complex processes involved.

Introduction to Defensins

Defensins are generally small (2-6 kDa) peptides characterized by a high content of cationic residues and a signature of six to eight conserved cysteine residues.[1][2] These cysteines form intramolecular disulfide bonds that are crucial for stabilizing the tertiary structure.[3][4] Based on the spacing of their cysteines and the connectivity of their disulfide bridges, vertebrate defensins are primarily classified into three families: α-defensins, β-defensins, and θ-defensins.[1][3] Plant defensins represent another major group, sharing structural similarities but possessing a distinct disulfide array.[2][5]

-

α-Defensins: Found in mammals, they are characterized by a Cys1-Cys6, Cys2-Cys4, and Cys3-Cys5 disulfide linkage.[6][7][8] Human α-defensins include Human Neutrophil Peptides (HNP1-4) and Human Defensins 5 and 6 (HD5, HD6).[1][6]

-

β-Defensins: Widely distributed among vertebrates, they feature a Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6 connectivity.[8][9][10]

-

θ-Defensins: Unique, circular peptides found in some primates, formed by the head-to-tail ligation of two precursor peptides.[6] Humans lack θ-defensins due to a premature stop codon in the corresponding gene.[11]

-

Plant Defensins: These peptides typically contain eight conserved cysteines and are characterized by a cysteine-stabilized α-helix/β-sheet (CSαβ) motif.[2][5][12]

The conserved three-dimensional structure, dominated by a three-stranded antiparallel β-sheet, is essential for the diverse biological functions of defensins, which range from direct antimicrobial activity to immunomodulatory roles.[6][9][13]

The Defensin Fold: Structural Principles

Despite significant sequence variability, defensins from different families share a remarkably similar global fold.[4][9] This fold is primarily stabilized by the network of intramolecular disulfide bonds, which compensates for the lack of a substantial hydrophobic core that typically stabilizes larger proteins.[4] The core structure consists of a three-stranded antiparallel β-sheet, with the disulfide bonds rigidly connecting these strands.[9][14]

Disulfide Bridges: The Architectural Core

The disulfide bonds are the most critical feature for maintaining the defensin fold.[3] Their correct formation is the rate-limiting and guiding step in the folding process. The distinct connectivity patterns define the different defensin families and are crucial for both structural integrity and biological function.[9][10] While the stabilized fold is essential for many activities like receptor binding and chemotaxis, some studies suggest that the antimicrobial function of certain defensins can be partially retained even without the correct disulfide pairing, highlighting the importance of the peptide's overall cationicity and amphipathicity.[9][15]

The Role of Propeptides

Many defensins are synthesized as inactive precursors, or pro-defensins, which include an N-terminal propeptide.[1][16] This anionic pro-region was initially thought to act as an intramolecular chaperone, guiding the folding of the cationic mature domain and preventing aggregation or premature activity.[16] However, studies have shown that human α-defensins can be folded in vitro with high yields without their propeptides under specific denaturing and redox conditions, suggesting the propeptide is not strictly required for achieving the native fold but may facilitate the process in vivo.[16]

Defensin Folding Pathways and Kinetics

The folding of defensins from a linear, reduced state to a compact, oxidized structure is a complex process involving the formation of multiple disulfide bond intermediates. The challenge lies in avoiding misfolded, kinetically trapped states and aggregation, which is common for these hydrophobic and cationic peptides.[16][17]

Oxidative Folding

In vitro folding is typically achieved under oxidative conditions, using redox buffer systems like reduced/oxidized glutathione (GSH/GSSG) to facilitate disulfide shuffling until the thermodynamically most stable conformation is reached.[1][17] The process is highly dependent on conditions such as pH, temperature, peptide concentration, and the presence of denaturants or organic cosolvents.[16][17] For instance, folding human α-defensins without the pro-peptide was achieved with over 80% yield in the presence of 2 M urea and 25% N,N-dimethylformamide (DMF), which help to prevent aggregation of folding intermediates.[16]

Quantitative Data on Defensin Folding and Function

Quantitative analysis is essential for comparing the folding efficiency, stability, and activity of different defensins and their analogues.

Table 1: In Vitro Folding Conditions and Yields for Human Defensins

| Defensin | Folding Conditions | Yield | Reference |

|---|---|---|---|

| HNP1, HNP2, HNP3 | 2 M urea, 25% DMF, redox buffer | >80% | [16] |

| pro-HNP1 (G17A mutant) | 2 M urea, 3 mM GSH / 0.3 mM GSSG, pH 8.1 | Not specified (Correctly folded) | [1] |

| hBD3 | 0.1 M NaHCO₃, 1 M GuHCl, 3 mM Cysteine / 0.3 mM Cystine, pH 8.1 | Multiple conformations formed |[9] |

Table 2: Functional Activity of HNP1 and its G17A Mutant

| Peptide | Target | Assay | Metric | Value | Reference |

|---|---|---|---|---|---|

| Wild-type HNP1 | Anthrax Lethal Factor | Inhibition Assay | IC₅₀ | ~125 nM | [1] |

| l-Ala¹⁷-HNP1 | Anthrax Lethal Factor | Inhibition Assay | IC₅₀ | ~250 nM | [1] |

| Wild-type HNP1 | E. coli | Virtual Colony Count | VLD | ~3.5 µg/ml | [1] |

| l-Ala¹⁷-HNP1 | E. coli | Virtual Colony Count | VLD | ~5.0 µg/ml |[1] |

Table 3: Structural Parameters of β-Defensins Determined by NMR

| Defensin | Pairwise Cα-RMSD (Å) vs. hBD-2 | Key Structural Features | Reference |

|---|---|---|---|

| hBD-1 | 1.0 - 1.5 | Triple-stranded β-sheet, no significant hydrophobic core | [4] |

| mBD-7 | 1.0 - 1.5 | Triple-stranded β-sheet, no significant hydrophobic core | [4] |

| mBD-8 | 1.0 - 1.5 | Triple-stranded β-sheet, no significant hydrophobic core | [4] |

| hBD-2 (NMR vs. X-ray) | 0.5 - 0.8 | N-terminal α-helical segment present in solution structure |[4][18] |

Experimental Protocols for Studying Defensin Folding

A multi-faceted experimental approach is required to fully characterize the folding and structure of defensins.

Peptide Synthesis and Purification

-

Synthesis: Defensins are chemically synthesized using solid-phase peptide synthesis (SPPS), often with Boc or Fmoc chemistry.[9]

-

Cleavage: The synthesized peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using strong acids like hydrogen fluoride (HF) or trifluoroacetic acid (TFA).

-

Purification: The crude, linear peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity are confirmed by analytical HPLC and mass spectrometry.[19]

Oxidative Folding Protocol

A standard protocol for oxidative folding is as follows:[9]

-

Dissolve the purified, fully reduced peptide at a concentration of ~1.5 mg/ml in a denaturing solution (e.g., 6 M Guanidine Hydrochloride (GuHCl)).

-

Rapidly dilute the peptide solution (e.g., 6-fold) into a folding buffer. A typical buffer is 0.1 M NaHCO₃, 1 M GuHCl, 3 mM reduced cysteine, and 0.3 mM oxidized cystine, at a pH of ~8.1. The final peptide concentration should be low (~100 µg/ml) to minimize intermolecular disulfide bond formation.[9][19]

-

Allow the folding reaction to proceed at room temperature for several hours to days, monitoring the formation of the native species by RP-HPLC.

-

Acidify the reaction mixture (e.g., with acetic acid) to quench the reaction.[19]

-

Purify the correctly folded isomer from misfolded species and remaining linear peptide by RP-HPLC.

-

Confirm the mass of the final product to ensure complete oxidation (a mass decrease of 1 Da for each disulfide bond formed).

Structural Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a primary tool for determining the three-dimensional structure of defensins in solution.[4][14]

-

Sample Preparation: Dissolve the purified, folded defensin to a concentration of 1-2.5 mM in H₂O/D₂O (9:1) at a slightly acidic pH (~4.0) to slow amide proton exchange.[4]

-

Data Acquisition: Perform a series of 2D NMR experiments (e.g., COSY, TOCSY, NOESY) at a specific temperature (e.g., 25°C) on a high-field spectrometer (e.g., 600 MHz).[4]

-

Resonance Assignment: Use the COSY and TOCSY spectra to assign proton resonances to specific amino acid spin systems. Use the NOESY spectrum to link these systems sequentially along the peptide backbone.[14]

-

Structure Calculation: Identify through-space proton-proton interactions (Nuclear Overhauser Effects or NOEs) from the NOESY spectrum. These NOEs provide distance restraints.

-

Use the distance restraints, along with dihedral angle restraints derived from coupling constants, as input for structure calculation algorithms like distance geometry and molecular dynamics to generate an ensemble of low-energy structures representing the solution conformation.[4][14]

Disulfide Bond Analysis by Mass Spectrometry

Mass spectrometry (MS) is crucial for confirming disulfide connectivity and analyzing folding pathways.

-

Connectivity Mapping: The folded peptide is subjected to enzymatic digestion (e.g., with trypsin or chymotrypsin) under non-reducing conditions.[9] The resulting fragments, which contain intact disulfide bonds, are analyzed by MS (e.g., ESI-MS) to identify which cysteine-containing fragments are linked.[4][9]

-

Reduction Pathway Analysis: The pathway of disulfide bond reduction can be mapped using tandem MS.[20] This involves partial reduction and alkylation of the peptide, followed by fragmentation (e.g., using Electron Transfer Dissociation, ETD) to identify which cysteines are unmodified (still in a disulfide bond). By analyzing the intermediates, the major reduction (and by inference, folding) pathway can be determined. For human α-defensin HD5, this method revealed a major pathway where the C5-C20 bond is reduced first, followed by C10-C30 and finally C3-C31.[20]

Conclusion and Future Directions

The folding of defensin peptides is a structurally and mechanistically fascinating process dictated by the formation of a stabilizing network of disulfide bonds. While the final folded state is remarkably conserved, the pathways to reach it can be complex and sensitive to experimental conditions. Detailed protocols involving chemical synthesis, controlled oxidative folding, and advanced analytical techniques like NMR and mass spectrometry are essential for elucidating these structures and pathways.

For drug development professionals, understanding defensin folding is key to producing synthetic analogues with enhanced stability, reduced cytotoxicity, and improved antimicrobial efficacy. The ability to control the folding process and generate specific disulfide isomers allows for the systematic exploration of structure-activity relationships. Future research, aided by computational modeling and machine learning, will continue to refine our understanding of the defensin folding landscape, paving the way for the rational design of a new generation of peptide-based therapeutics.[21][22][23]

References

- 1. Invariant Gly Residue Is Important for α-Defensin Folding, Dimerization, and Function: A CASE STUDY OF THE HUMAN NEUTROPHIL α-DEFENSIN HNP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Disulfide Bridges in Defensins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure determination of human and murine β-defensins reveals structural conservation in the absence of significant sequence similarity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant Defensins from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Defensins and Other Antimicrobial Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural and functional studies of defensin-inspired peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Engineering disulfide bridges to dissect antimicrobial and chemotactic activities of human β-defensin 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The beta-defensin-fold family of polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]